molecular formula C26H31N3O2 B11141735 N~4~-(1-benzyl-4-piperidyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

N~4~-(1-benzyl-4-piperidyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11141735
M. Wt: 417.5 g/mol
InChI Key: NJGFZBZINDUNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(1-benzyl-4-piperidyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring with an isoquinoline moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-benzyl-4-piperidyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Isoquinoline Synthesis: The isoquinoline moiety is synthesized separately, often through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.

    Coupling Reaction: The final step involves coupling the benzylated piperidine with the isoquinoline derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N4-(1-benzyl-4-piperidyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.

Medicine

Medically, this compound has potential applications in drug development. Its structural similarity to known pharmacologically active compounds suggests it could be a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular architecture.

Mechanism of Action

The mechanism of action of N4-(1-benzyl-4-piperidyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and isoquinoline moieties allow it to fit into binding pockets of these targets, potentially modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide: This compound shares the benzylated piperidine structure but differs in the rest of the molecule.

    4-Benzylpiperidine: A simpler structure that lacks the isoquinoline moiety but retains the benzylated piperidine core.

Uniqueness

N~4~-(1-benzyl-4-piperidyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its combination of a piperidine ring with an isoquinoline moiety, which is not commonly found in other compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C26H31N3O2/c1-19(2)16-29-18-24(22-10-6-7-11-23(22)26(29)31)25(30)27-21-12-14-28(15-13-21)17-20-8-4-3-5-9-20/h3-11,18-19,21H,12-17H2,1-2H3,(H,27,30)

InChI Key

NJGFZBZINDUNDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.